molecular formula C17H17NO4 B11244806 N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11244806
M. Wt: 299.32 g/mol
InChI Key: OMJKSRXHZBQZPO-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: is a complex organic compound that belongs to the class of benzodioxepines This compound is characterized by its unique structure, which includes a methoxyphenyl group and a benzodioxepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzodioxepine ring system, followed by the introduction of the methoxyphenyl group and the carboxamide functionality. Key steps may include:

    Formation of the Benzodioxepine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Formation of the Carboxamide Group: This can be accomplished through amide bond formation reactions using reagents like carbodiimides or acid chlorides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxepine derivatives.

Scientific Research Applications

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the benzodioxepine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: The unique combination of the benzodioxepine ring and the methoxyphenyl group in This compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C17H17NO4/c1-20-14-5-2-4-13(11-14)18-17(19)12-6-7-15-16(10-12)22-9-3-8-21-15/h2,4-7,10-11H,3,8-9H2,1H3,(H,18,19)

InChI Key

OMJKSRXHZBQZPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

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